(2Z)-2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Overview
Description
(2Z)-2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, and a benzylidene group attached to the thiazole ring The presence of the ethyl and methyl groups on the phenoxy and ethoxy substituents further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolobenzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a thioamide to form the thiazolobenzimidazole core.
Introduction of the Benzylidene Group: The next step involves the reaction of the thiazolobenzimidazole core with a benzaldehyde derivative under basic conditions to introduce the benzylidene group.
Attachment of the Phenoxyethoxy Substituents: The final step involves the etherification of the benzylidene-thiazolobenzimidazole intermediate with 3-ethyl-5-methylphenol and ethylene oxide to attach the phenoxyethoxy substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiazole rings.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Substitution: The phenoxy and ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazolobenzimidazole core.
Reduction: Reduced derivatives with a benzyl group.
Substitution: Substituted derivatives with various nucleophiles attached to the phenoxy and ethoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is studied for its potential as a bioactive molecule
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-{4-[2-(3-ethylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but lacks the methyl group on the phenoxy substituent.
(2Z)-2-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but lacks the ethyl group on the phenoxy substituent.
(2Z)-2-{4-[2-(phenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but lacks both the ethyl and methyl groups on the phenoxy substituent.
Uniqueness
The uniqueness of (2Z)-2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the phenoxy substituent enhances its lipophilicity and may improve its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2Z)-2-[[4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-3-19-14-18(2)15-22(16-19)32-13-12-31-21-10-8-20(9-11-21)17-25-26(30)29-24-7-5-4-6-23(24)28-27(29)33-25/h4-11,14-17H,3,12-13H2,1-2H3/b25-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECQLPUPHXMMRC-UQQQWYQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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